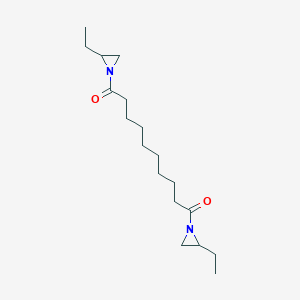
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is a synthetic organic compound characterized by the presence of two aziridine rings attached to a decane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione typically involves the reaction of decane-1,10-dione with 2-ethylaziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain product quality and consistency.
化学反应分析
Types of Reactions
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted products where the aziridine ring atoms are replaced by nucleophiles.
科学研究应用
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione involves its interaction with specific molecular targets and pathways. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes by binding to critical functional groups.
相似化合物的比较
Similar Compounds
1,10-Decanediol: A related compound with two hydroxyl groups instead of aziridine rings.
1,10-Dibromodecane: Contains bromine atoms instead of aziridine rings.
1,10-Diaminodecane: Features amine groups instead of aziridine rings.
Uniqueness
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is unique due to the presence of aziridine rings, which confer distinct reactivity and potential biological activity. The aziridine rings make the compound highly reactive and capable of forming covalent bonds with various nucleophiles, setting it apart from other similar compounds.
属性
CAS 编号 |
25853-47-8 |
|---|---|
分子式 |
C18H32N2O2 |
分子量 |
308.5 g/mol |
IUPAC 名称 |
1,10-bis(2-ethylaziridin-1-yl)decane-1,10-dione |
InChI |
InChI=1S/C18H32N2O2/c1-3-15-13-19(15)17(21)11-9-7-5-6-8-10-12-18(22)20-14-16(20)4-2/h15-16H,3-14H2,1-2H3 |
InChI 键 |
AHHONKNNDPIASR-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN1C(=O)CCCCCCCCC(=O)N2CC2CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


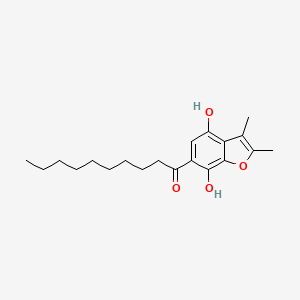
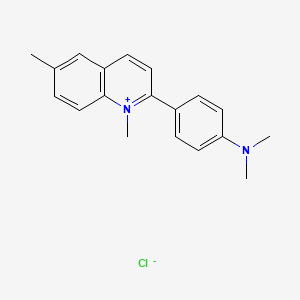
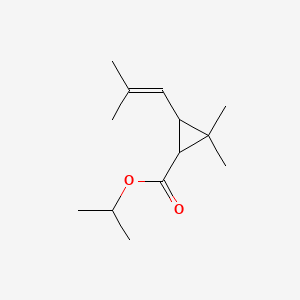
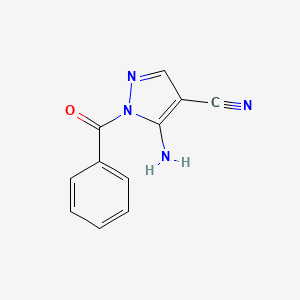
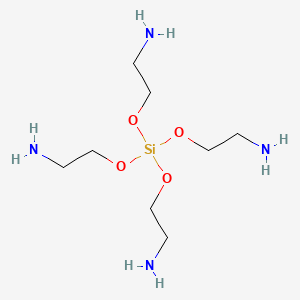
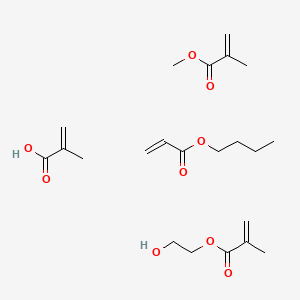
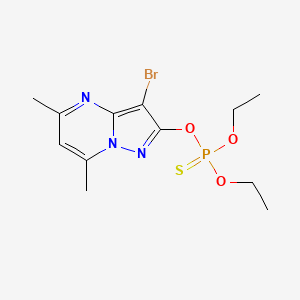
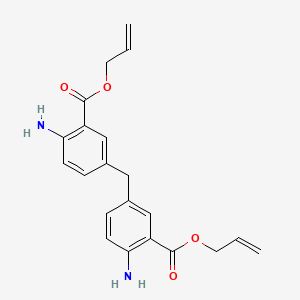

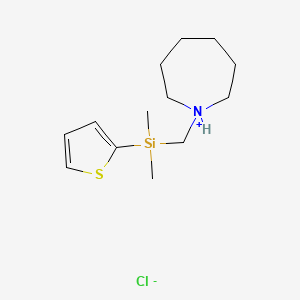
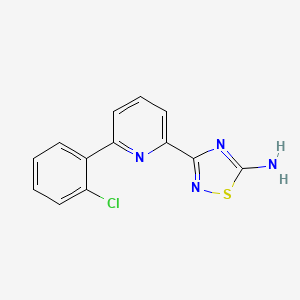
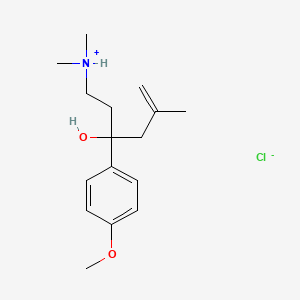
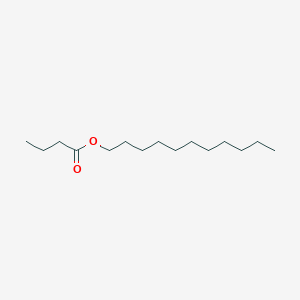
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
